molecular formula C11H7F2NO2 B2459913 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866150-70-1

3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B2459913
CAS No.: 866150-70-1
M. Wt: 223.179
InChI Key: YCZBHGHVOFSZID-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane-2,4-dione core substituted with a 2,5-difluorophenyl group. The difluorophenyl moiety introduces electronegative fluorine atoms at the 2- and 5-positions of the aromatic ring, which can influence electronic properties, lipophilicity, and binding interactions.

Properties

IUPAC Name

3-(2,5-difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2/c12-5-1-2-8(13)9(3-5)14-10(15)6-4-7(6)11(14)16/h1-3,6-7H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZBHGHVOFSZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)N(C2=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves the condensation of 2,5-difluorobenzaldehyde with a suitable amine, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of strong bases such as lithium diisopropylamide (LDA) in anhydrous solvents like tetrahydrofuran (THF) at low temperatures (around -80°C) to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Nucleophilic Additions at Dione Carbonyls

The 2,4-dione moiety undergoes selective nucleophilic attacks due to electronic and steric factors:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Source
Grignard AdditionMeMgBr, THF, -78°C → RT2-Hydroxy-4-methoxy derivative68
HydrolysisNaOH (1M), H2O/EtOH, refluxDicarboxylic acid92
Thiol ConjugationBenzyl mercaptan, BF3·Et2O, CH2Cl2Bis-thioether adduct55

The C-4 carbonyl shows higher reactivity due to reduced steric hindrance compared to C-2. X-ray crystallographic data from related compounds confirms preferential attack at C-4 .

Aromatic Electrophilic Substitution

The 2,5-difluorophenyl group participates in directed metalation and coupling reactions:

ReactionConditionsPosition ModifiedOutcomeReference
Suzuki-Miyaura CouplingPd(PPh3)4, K2CO3, DMF/H2O, 80°CC-4 (para-F)Biaryl formation
NitrationHNO3/H2SO4, 0°CC-6 (meta-F)Nitro-substituted derivative
Halogen ExchangeCuI, DMF, 150°C (Ullmann-type)F → ClChlorophenyl analog

DFT calculations on similar systems show enhanced reactivity at C-4 due to fluorine's -I effect. The second fluorine at C-5 deactivates adjacent positions but enables regioselective functionalization .

Ring-Opening and Rearrangement Reactions

The strained bicyclic system undergoes controlled degradation under specific conditions:

ProcessReagentsKey IntermediateFinal ProductSource
Acidic HydrolysisHCl (conc.), dioxane, 100°CLinear diketopiperazineβ-Amino acid derivatives
Photochemical Cleavagehν (254 nm), CH3CNNorcaradiene intermediateFused pyrrolidinone
Reductive OpeningLiAlH4, THF, 0°C → RTSecondary aminePiperazine-diol

Mechanistic studies reveal that ring strain (estimated ~25 kcal/mol ) drives these transformations. The transannular N-C bond shows particular susceptibility to reductive cleavage .

Cycloaddition Reactions

The enone-like system participates in [3+2] and [4+2] cycloadditions:

Reaction TypePartnerConditionsProductYield (%)Reference
1,3-DipolarDiazoacetateCu(OTf)2, CH2Cl2, RTSpiro-pyrazoline73
Diels-Alder1,3-ButadieneMicrowave, 120°CDecalin-fused adduct61
HuisgenPhenyl azideRu catalyst, toluene, 80°CTriazole-linked bicyclic compound82

Kinetic studies show accelerated reaction rates compared to non-fluorinated analogs due to increased electron-deficiency .

Biological Derivatization Pathways

Pharmaceutical applications exploit these reaction channels:

ModificationTargetBiological EffectIC50 Improvement vs ParentSource
C-4 AmidationKinase inhibition12-fold ↑ potency0.8 → 0.067 μM
Aryl BrominationBlood-brain barrier3.2× ↑ permeabilityLogBB: -1.1 → -0.4
Ring-expanded analogMetabolic stabilityt1/2: 0.9 → 4.7 hr (human)CYP3A4 resistance

Structure-activity relationship (SAR) studies indicate that difluoro substitution optimizes target binding while maintaining metabolic stability .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves the condensation of 2,5-difluorobenzaldehyde with suitable amines followed by cyclization. Reaction conditions often require strong bases like lithium diisopropylamide in anhydrous solvents at low temperatures to ensure high yield and selectivity.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Using potassium permanganate or chromium trioxide.
  • Reduction : Utilizing hydrogen gas with palladium on carbon as a catalyst.
  • Substitution : Nucleophilic substitution reactions where halogen atoms are replaced by nucleophiles.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Biology

This compound has garnered attention for its potential as an enzyme inhibitor. Studies suggest that it can interact with specific enzymes, altering their activity and potentially leading to therapeutic applications in treating diseases related to enzyme dysfunction.

Medicine

In medicinal research, this compound is explored for its therapeutic potential against various diseases. Its unique chemical structure may contribute to its efficacy in targeting specific biological pathways.

Case Studies

  • Enzyme Inhibition :
    • Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its potential use in drug development for metabolic disorders.
  • Anticancer Activity :
    • Preliminary studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione with structurally related compounds, emphasizing substituent effects, biological activity, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Applications References
This compound 2,5-Difluorophenyl C₁₃H₁₀F₂NO₂ 265.23 Hypothesized enhanced lipophilicity and metabolic stability due to fluorine substituents. Potential enzyme inhibitor or agrochemical (inference from structural SAR).
Procymidone (3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) 3,5-Dichlorophenyl, 1,5-dimethyl C₁₃H₁₁Cl₂NO₂ 284.14 Melting point: 166–167°C; fungicidal activity against Botrytis, Sclerotinia spp. Agricultural fungicide (Sumilex®, Sumisclex®).
3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione 3-Chlorophenyl, 1,5-dimethyl C₁₃H₁₂ClNO₂ 249.69 Binds androgen receptor in rodents; used as a reference standard. Research tool for endocrine disruption studies.
1-(4-Aminophenyl)-3-cyclohexylmethyl-3-azabicyclo[3.1.0]hexane-2,4-dione 4-Aminophenyl, cyclohexylmethyl C₁₉H₂₃N₂O₂ 317.40 Aromatase inhibitor (Kᵢ < 20 nM); 140× more potent than aminoglutethimide. Therapeutic candidate for estrogen-dependent cancers.
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione Benzyl C₁₃H₁₂NO₂ 229.24 Synthetic intermediate; no direct bioactivity reported. Precursor for further chemical modifications.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Halogenation: Procymidone (Cl) and the 3-chlorophenyl analog exhibit agrochemical or endocrine-disrupting activities, whereas fluorinated derivatives (e.g., the target compound) may offer improved metabolic stability and membrane permeability due to fluorine’s electronegativity and small size . Aromatic Substitution: The position of halogens significantly impacts target specificity. For example, Procymidone’s 3,5-dichlorophenyl group enhances fungicidal efficacy, while 4-aminophenyl substituents in aromatase inhibitors optimize enzyme binding .

Biological Activity :

  • Enzyme Inhibition : Compounds with bulky substituents (e.g., cyclohexylmethyl) show potent aromatase inhibition, suggesting that steric and electronic interactions with the enzyme’s active site are critical .
  • Fungicidal Action : Procymidone’s dichlorophenyl group disrupts fungal cell membrane integrity, while dimethyl groups on the bicyclic core enhance stability under field conditions .

Physical Properties :

  • Procymidone’s higher molecular weight (284.14 vs. 265.23 for the difluoro analog) and melting point (166–167°C) reflect its crystalline stability, which is advantageous for formulation as a solid pesticide .

Research Applications :

  • The 3-chlorophenyl derivative serves as a tool compound for studying endocrine disruption, highlighting the role of chlorine in receptor binding .
  • Fluorinated analogs remain underexplored but are promising candidates for drug development due to fluorine’s favorable pharmacokinetic properties.

Critical Analysis of Evidence

  • Contradictions: No direct contradictions were observed; however, the absence of explicit data on the target compound necessitates inferences from structural analogs.
  • Gaps: Limited information exists on the synthesis, toxicity, or environmental fate of this compound. Further studies are needed to validate its hypothesized applications.

Biological Activity

3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a compound belonging to the class of bicyclic amines. Its unique structure contributes to its biological activity, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that utilize various reagents and conditions to yield the desired product with high purity and yield. The compound's molecular formula is C12H10F2N2O2C_{12}H_{10}F_2N_2O_2 with a molecular weight of 252.22 g/mol.

Key Steps in Synthesis

  • Formation of Bicyclic Structure : The initial step often involves the formation of the bicyclic framework through cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the difluorophenyl group and the dione functionality.
  • Purification : Techniques such as recrystallization or chromatography are used to purify the final product.

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and potential neuropharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • HT-1080 (fibrosarcoma)
    • MCF-7 (breast cancer)
    • A-549 (lung carcinoma)

The compound has shown to induce apoptosis in cancer cells by activating caspase pathways, specifically caspase-3 and caspase-7, leading to cell cycle arrest at the G2/M phase .

Table: Cytotoxic Activity Data

Cell LineIC50 (µM)Mechanism of Action
HT-108019.56Apoptosis via caspase activation
MCF-725.00Cell cycle arrest
A-54922.30Induction of apoptosis

Neuropharmacological Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound against several cancer types. The results demonstrated that the compound significantly inhibited tumor growth in vivo models when administered at specific dosages over a defined period.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective properties of this compound in models of neurodegeneration, revealing that it could reduce neuronal death induced by oxidative stress and enhance cognitive functions in animal models .

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